

# A Comparative Analysis for Advanced Research and Drug Development

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## Compound of Interest

Compound Name: *N,N-Diallyl-5-methoxytryptamine*

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Prepared for researchers, scientists, and drug development professionals, this guide provides a comprehensive examination of the serotonergic pharmacology of **N,N-diallyl-5-methoxytryptamine** (5-MeO-DALT). Moving beyond a simple data summary, this document synthesizes binding affinity and functional activity data, contextualizes these findings against relevant psychedelic tryptamines, and details the experimental methodologies crucial for robust *in vitro* characterization. Our objective is to equip researchers with the foundational knowledge and practical protocols necessary to investigate the complex interactions of 5-MeO-DALT with the serotonin system.

## Introduction: The Significance of 5-MeO-DALT's Serotonergic Profile

5-MeO-DALT, a synthetic tryptamine first described by Alexander Shulgin, has emerged as a compound of interest within the "research chemical" landscape[1][2]. Structurally related to endogenous neurotransmitters like serotonin and other psychoactive tryptamines such as 5-MeO-DMT, its pharmacological profile is critical to understanding its psychoactive effects and therapeutic potential[3][4]. The primary molecular targets for classic psychedelic compounds are serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT<sub>2A</sub> subtype[5][6]. However, the nuanced interplay with a broader range of 5-HT receptors, including the 5-HT<sub>1A</sub> subtype, is increasingly recognized as a key determinant of a compound's overall behavioral and physiological effects[5][7]. This guide delves into the specific cross-reactivity of 5-MeO-DALT, providing a comparative framework to understand its unique place within the tryptamine class.

## Comparative Receptor Binding Affinities

A compound's affinity for a receptor, typically expressed as the inhibition constant ( $K_i$ ), is a measure of its binding strength. A lower  $K_i$  value indicates a higher binding affinity. Radioligand displacement assays are the gold standard for determining these values, where the test compound's ability to displace a known radiolabeled ligand from the receptor is quantified[8].

The data presented below, collated from in vitro studies using cloned human serotonin receptors, illustrates 5-MeO-DALT's broad but varied affinity across multiple 5-HT subtypes. For comparative context, data for the well-characterized psychedelic 5-MeO-DMT are also included.

Table 1: Comparative Binding Affinities ( $K_i$ , nM) at Human Serotonin (5-HT) Receptors

| Compound   | 5-HT1A        | 5-HT2A   | 5-HT2B            | 5-HT2C           | 5-HT6             | 5-HT7             | SERT        |
|------------|---------------|----------|-------------------|------------------|-------------------|-------------------|-------------|
| 5-MeO-DALT | 28.5[9]       | 18.2[9]  | High Affinity[10] | Low Affinity[10] | High Affinity[10] | High Affinity[10] | <10,000[10] |
| 5-MeO-DMT  | 1.9 - 3.0[11] | 83.1[11] | -                 | -                | -                 | -                 | 2184[11]    |

Note: "High Affinity" and "Low Affinity" are used where specific  $K_i$  values were not provided in the cited source, but relative binding was described[10].

Expert Interpretation: The data reveals that 5-MeO-DALT is a non-selective ligand with nanomolar affinity for both 5-HT1A and 5-HT2A receptors[9]. Notably, some studies indicate its highest affinities are for the 5-HT2B, 5-HT6, and 5-HT7 receptors, with comparatively lower affinity for 5-HT2A and 5-HT2C[10]. This profile distinguishes it from 5-MeO-DMT, which exhibits a marked preference for the 5-HT1A receptor[11][12]. The allyl-amino substitution in 5-MeO-DALT appears to contribute to a higher binding affinity at the 5-HT2A receptor compared to some other 5-MeO-tryptamines[9].

## Comparative Functional Activity

Beyond binding, functional assays are essential to determine whether a compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or has no effect. Efficacy ( $E_{max}$ ) represents the maximum response a compound can produce, while potency ( $EC_{50}$ ) is the concentration required to elicit 50% of the maximal response.

Table 2: Comparative Functional Activity at the Human 5-HT<sub>2A</sub> Receptor

| Compound   | Assay Type                          | Potency ( $EC_{50}$ , nM) | Efficacy (% $E_{max}$ of 5-HT) |
|------------|-------------------------------------|---------------------------|--------------------------------|
| 5-MeO-DALT | Calcium Mobilization[9]             | 10.3[9]                   | 106[9]                         |
| 5-MeO-DALT | [ <sup>35</sup> S]GTPyS Binding[10] | 660[10]                   | 39.6[10]                       |
| 5-MeO-DMT  | Calcium Mobilization[12]            | 1.80 - 3.87[12]           | -                              |

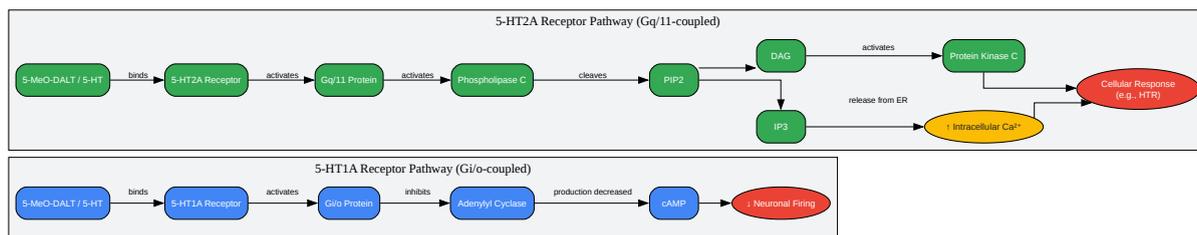
Expert Interpretation: The functional data confirms that 5-MeO-DALT is a potent, full agonist at the 5-HT<sub>2A</sub> receptor, as shown by the calcium mobilization assay where its efficacy exceeds that of serotonin itself[9]. The discrepancy in potency and efficacy values between the calcium mobilization and [<sup>35</sup>S]GTPyS binding assays may reflect differences in experimental conditions, cell types, or the specific signaling pathways being measured (G-protein activation vs. downstream second messenger production)[9][10]. The potent full agonism at 5-HT<sub>2A</sub> is consistent with its ability to induce the head-twitch response (HTR) in rodents, a behavioral proxy for psychedelic potential[1][10]. However, the simultaneous activation of 5-HT<sub>1A</sub> receptors can attenuate the HTR, highlighting the importance of assessing the complete receptor interaction profile[9][13].

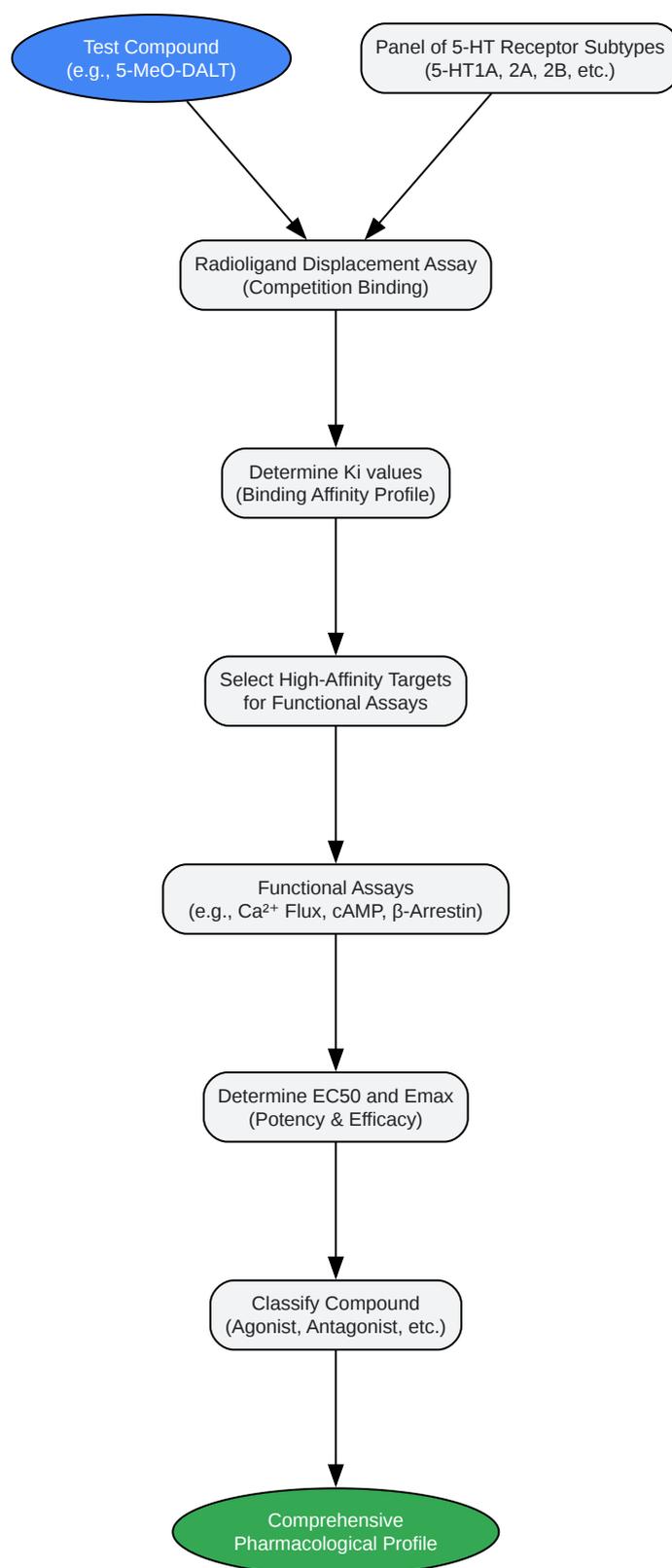
## Signaling Pathways and Experimental Workflows

To understand the data, it is crucial to visualize the underlying biological processes and the experimental designs used to probe them.

## Serotonin Receptor Signaling Cascades

The 5-HT<sub>1A</sub> and 5-HT<sub>2A</sub> receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.





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Caption: A standard workflow for characterizing the binding and functional activity of a compound.

## Detailed Experimental Methodologies

The trustworthiness of pharmacological data hinges on the meticulous execution of validated protocols. Below are detailed, step-by-step methodologies for the key assays discussed.

### Protocol 1: Radioligand Displacement Binding Assay

**Objective:** To determine the binding affinity ( $K_i$ ) of a test compound for a specific serotonin receptor subtype.

**Causality and Rationale:** This competitive assay operates on the principle that the test compound will compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for the same binding site on the receptor. The concentration of the test compound that displaces 50% of the radioligand (the  $IC_{50}$ ) is measured. This value, along with the known affinity of the radioligand ( $K_d$ ), is used in the Cheng-Prusoff equation to calculate the  $K_i$  of the test compound, providing a standardized measure of affinity.<sup>[8][14]</sup>

**Step-by-Step Methodology:**

- Membrane Preparation:
  - Culture cells (e.g., HEK293) stably expressing the human serotonin receptor subtype of interest.
  - Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  - Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.
  - Discard the supernatant and resuspend the pellet (containing the cell membranes) in fresh assay buffer. Determine the total protein concentration using a standard method like the Bradford assay.
- Assay Setup (in a 96-well plate):
  - To each well, add:

- Assay Buffer.
- A fixed concentration of the appropriate radioligand (e.g., [3H]ketanserin for 5-HT<sub>2A</sub>, [3H]8-OH-DPAT for 5-HT<sub>1A</sub>) near its K<sub>d</sub> value.[9]
- Increasing concentrations of the test compound (5-MeO-DALT) or a known reference compound.
- For determining non-specific binding, add a high concentration of a known, non-labeled antagonist (e.g., spiperone for 5-HT<sub>2A</sub>).
- For determining total binding, add vehicle instead of a competing compound.
- Initiate the binding reaction by adding the prepared cell membranes (e.g., 20-50 µg protein per well).
- Incubation:
  - Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[14]
- Termination and Filtration:
  - Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
  - Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
- Quantification:
  - Place the filter mat in a scintillation vial or bag with scintillation cocktail.
  - Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
- Data Analysis:

- Calculate specific binding = Total binding - Non-specific binding.
- Plot the percentage of specific binding against the log concentration of the test compound.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## Protocol 2: Gq-Coupled Receptor Calcium Mobilization Assay

**Objective:** To determine the potency (EC50) and efficacy (Emax) of a test compound at a Gq-coupled receptor like 5-HT2A.

**Causality and Rationale:** Activation of the Gq protein by an agonist-bound 5-HT2A receptor stimulates phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3). IP3 then triggers the release of calcium (Ca<sup>2+</sup>) from intracellular stores.<sup>[15]</sup> This assay uses a Ca<sup>2+</sup>-sensitive fluorescent dye that increases its fluorescence intensity upon binding to free calcium. The change in fluorescence is directly proportional to receptor activation, allowing for the quantification of agonist potency and efficacy.<sup>[9][16]</sup>

**Step-by-Step Methodology:**

- Cell Preparation:
  - Plate cells (e.g., CHO-K1 or HEK293) expressing the 5-HT2A receptor in a black, clear-bottom 96-well plate and grow to confluence.
- Dye Loading:
  - Aspirate the growth medium from the wells.
  - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

- Incubate the plate in the dark at 37°C for approximately 60 minutes to allow the dye to enter the cells and be de-esterified into its active form.
- Compound Addition:
  - Prepare serial dilutions of the test compound (5-MeO-DALT) and a reference full agonist (e.g., serotonin) in assay buffer.
  - Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
- Fluorescence Measurement:
  - Establish a stable baseline fluorescence reading for each well.
  - Use the plate reader's integrated fluidics to add the compound dilutions to the wells.
  - Immediately begin measuring the fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes) to capture the transient increase in intracellular calcium.
- Data Analysis:
  - Determine the maximum change in fluorescence for each concentration of the test compound.
  - Normalize the data to the response produced by a saturating concentration of the reference full agonist (serotonin), which is set to 100% efficacy.
  - Plot the normalized response against the log concentration of the test compound.
  - Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

## Conclusion and Future Directions

This guide establishes that 5-MeO-DALT is a potent, non-selective serotonin receptor agonist with high affinity and functional activity at multiple 5-HT subtypes, most notably 5-HT1A and 5-HT2A.<sup>[9][10]</sup> Its profile as a full 5-HT2A agonist provides a molecular basis for its reported psychedelic-like effects.<sup>[9]</sup> However, its significant activity at other receptors, such as 5-HT1A,

5-HT<sub>2B</sub>, 5-HT<sub>6</sub>, and 5-HT<sub>7</sub>, suggests a complex pharmacological profile that likely results in a unique psychoactive experience compared to more selective tryptamines.[3][10]

For drug development professionals, the broad-spectrum activity of 5-MeO-DALT presents both challenges and opportunities. While off-target effects can be a concern, polypharmacology is also a feature of many effective neuropsychiatric drugs. Future research should focus on:

- Deconstructing the contribution of each receptor subtype to the overall behavioral effects using selective antagonists and knockout animal models.
- Investigating downstream signaling pathways beyond G-protein activation, such as  $\beta$ -arrestin recruitment, to understand potential for biased agonism.
- Performing head-to-head comparative studies with a wider range of N,N-disubstituted tryptamines to build more comprehensive structure-activity relationship (SAR) models.

By employing the robust methodologies detailed herein, the scientific community can continue to unravel the complex pharmacology of 5-MeO-DALT and other novel psychoactive substances, paving the way for a deeper understanding of serotonergic signaling and the potential development of novel therapeutics.

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